molecular formula C13H17NO3 B6432519 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 96449-70-6

4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No. B6432519
CAS RN: 96449-70-6
M. Wt: 235.28 g/mol
InChI Key: GSKFDYBBQXNJJV-UHFFFAOYSA-N
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Description

The compound “4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam (a cyclic amide). They have a wide range of applications in medicinal chemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidinone ring substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 4-position with a hydroxymethyl group .


Chemical Reactions Analysis

As a pyrrolidinone derivative, this compound could potentially undergo a variety of chemical reactions. The hydroxymethyl group could act as a nucleophile in reactions with electrophiles, and the pyrrolidinone ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Pyrrolidinones generally have high boiling points due to their cyclic structure and the presence of polar carbonyl groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKFDYBBQXNJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183248
Record name 4-(Hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96449-70-6
Record name 4-(Hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaBH4 (15 g, 0.081 mol) was added in portions to ester 79 in ethanol (600 mL) at room temperature. After 4.5 hours water (˜200 mL) was carefully added to the reaction and the solution stirred at room temperature overnight. The resultant solid was removed by filtration and the filtrate concentrated to give alcohol 80 as an oil. 15.33 g, 81%. MS, m/z (relative intensity): 235 [M+H, 100%].
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 250 ml three necked flask fitted with a magnetic stirrer and reflux condenser, under inert atmosphere, a solution of 8.48 g (32 mmol, 1 eq) of 1-(4-methoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester al in 120 ml of EtOH is cooled down to 0° C. Solid NaBH4 (3.6 g, 96 mol, 3 eq) is then added by portions over 1.5 h, all the while maintaining the temperature between 2 and 4° C. After 2 h, the temperature is raised to 12° C. for 1 h, and lowered again to 2–4° C. A saturated solution of NH4Cl (240 ml) is added dropwise over 1 h, followed by 120 ml of acetone, and the mixture is left overnight at room temperature. The mixture is extracted by CH2Cl2 (3 times), dried on MgSO4, filtered and concentrated in vacuo to afford the crude alcohol which is purified by chromatography on silicagel (CH2Cl2/MeOH: 95/05 (v/v)) to give the pure alcohol a2 (4.3 g, 57%).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Five
Yield
57%

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